molecular formula C10H11ClN2O2 B2511822 Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride CAS No. 82090-51-5

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride

Cat. No.: B2511822
CAS No.: 82090-51-5
M. Wt: 226.66
InChI Key: SZVBYVVNTGSHKM-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride (CAS 38922-77-9) is a heterocyclic compound featuring a fused imidazole-pyridine core with an ethyl ester group at position 2 and a hydrochloride salt. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive derivatives. Its synthesis involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate under reflux conditions in ethanol, followed by hydrazine hydrate treatment to form carbohydrazide derivatives . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBYVVNTGSHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82090-51-5
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride
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Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield imidazo[1,2-a]pyridine-2-carboxylic acid, a precursor for further derivatization.

Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (conc.), H₂O, ΔImidazo[1,2-a]pyridine-2-carboxylic acid85–90%
Basic hydrolysisNaOH (aq.), EtOH, ΔImidazo[1,2-a]pyridine-2-carboxylate sodium78–82%

This reaction is critical for generating carboxylic acid intermediates used in amide couplings (e.g., antikinetoplastid agents) .

Nucleophilic Substitution at the Ester Group

The ethyl ester serves as an electrophilic site for nucleophilic substitution, enabling the introduction of amines, thiols, or alkoxides.

Nucleophile Reagents Product Application
Primary aminesR-NH₂, DCC, DMAPImidazo[1,2-a]pyridine-2-carboxamidesAntiparasitic agents
ThiophenolsAr-SH, K₂CO₃, DMF3-Sulfenylimidazo[1,2-a]pyridin-2-onesFunctional material precursors
AlcoholsR-OH, H₂SO₄ (cat.)Imidazo[1,2-a]pyridine-2-carboxylate estersStructural diversification

For example, coupling with 4-(3-arylacryloyl)anilines produces chalcone-conjugated carboxamides with antikinetoplastid activity (IC₅₀ values: 1.13–8.5 μM) .

Cyclization and Ring Expansion

The imidazo[1,2-a]pyridine core participates in cyclization reactions to form tricyclic or polycyclic systems.

  • With 1,3-Dichloroacetone : Forms benzo-fused imidazo[1,2-a]pyridines under basic conditions (K₂CO₃, DMF) .

  • With Bromomalonaldehyde : Microwave-assisted cyclization yields 3-carbaldehyde derivatives .

Mechanistic Pathway :

  • Michael addition of 2-aminopyridine to

Scientific Research Applications

Overview

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride has the molecular formula C10H10N2O2·HCl. It is a derivative of imidazo[1,2-a]pyridine, a bicyclic heterocyclic compound that has gained attention for its pharmacological properties.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. Preliminary studies suggest it could be effective in developing new antimicrobial therapies, although further investigations are necessary to establish its efficacy across a broader range of pathogens.
  • Anticancer Properties : this compound has been studied for its potential to induce apoptosis in cancer cells. Mechanistic studies have shown that it interacts with proteins involved in cell cycle regulation, making it a candidate for anticancer drug development .
  • Tuberculosis Treatment : The compound has been explored for its activity against Mycobacterium tuberculosis, with some derivatives showing promising minimum inhibitory concentrations (MICs) against drug-resistant strains. This highlights its potential as a lead compound in tuberculosis therapy .

Biological Research

  • Enzyme Inhibition Studies : The compound serves as a scaffold for studying enzyme interactions and receptor binding. Its structural similarity to biologically active molecules allows researchers to investigate its effects on various biochemical pathways .
  • Neuroprotective Effects : Initial findings suggest that derivatives of this compound may inhibit cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's. This positions it as a potential therapeutic agent for cognitive disorders .

Industrial Applications

  • Material Science : this compound is being investigated for its applications in developing advanced materials with unique electronic and optical properties. Its chemical structure allows for modifications that can enhance material performance in various applications .

Table 1: Summary of Biological Activities

Activity TypeFindingsSource
AntimicrobialInhibitory effects on specific bacterial strains; further research needed
AnticancerInduces apoptosis; interacts with cell cycle proteins
TuberculosisPotent against Mycobacterium tuberculosis; effective against drug-resistant strains
Enzyme InhibitionInhibits cholinesterases; potential for treating neurodegenerative diseases

Case Study: Anticancer Mechanism Investigation

A study focusing on the anticancer properties of ethyl imidazo[1,2-a]pyridine derivatives revealed significant inhibition of tumor growth in vitro. The investigation highlighted the compound's ability to trigger apoptotic pathways in cancer cells, suggesting it could serve as a lead structure for new anticancer agents .

Case Study: Antimicrobial Properties

Preliminary screenings indicated that this compound could inhibit the growth of certain bacterial strains. Further research is warranted to explore its efficacy against a wider range of pathogens and to understand the underlying mechanisms of action .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents at positions 3, 6, 7, and 6. Below is a comparative analysis:

Table 1: Key Derivatives and Their Structural Features
Compound Name Substituents Molecular Weight Key Applications CAS Number
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride None (parent compound) 190.2 (free base) Precursor for bioactive derivatives 38922-77-9
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Bromo, 8-amino 269.09 CDK inhibitors, anticonvulsants, antivirals 67625-37-0
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-Methyl 190.2 HIF-1α inhibitors, FXa inhibitors Not specified
Ethyl 6-chloro-imidazo[1,2-a]pyridine-2-carboxylate 6-Chloro 224.64 Intermediate for halogenated drugs 67625-38-1
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Carboxylic acid (hydrolysed ester) 198.61 Improved solubility for formulations 35726-84-2
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 3-Chloro, 6-bromo, 8-CF₃ 383.56 High lipophilicity for CNS-targeting drugs Not specified

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., CAS 35726-84-2) exhibit higher aqueous solubility than ester derivatives, critical for intravenous formulations .
  • Stability : Halogenated derivatives (e.g., 6-bromo, 3-chloro) show enhanced thermal stability due to strong C-X bonds .
  • Crystallinity : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate forms planar aromatic systems with intermolecular hydrogen bonds, influencing bioavailability .

Commercial and Research Availability

  • Parent Compound : Available in 95% purity (100g scale) for ~$200/g .
  • Specialized Derivatives : Bromo and trifluoromethyl variants are pricier (>$500/g) due to complex synthesis .

Biological Activity

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a compound belonging to the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing on various research studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are characterized by their nitrogen-containing heterocyclic structure, which contributes to their broad spectrum of biological activities. These compounds have been reported to exhibit properties such as anti-inflammatory, antimicrobial, anticancer, and antituberculosis effects . this compound is particularly noted for its potential in treating infectious diseases and cancer.

Antituberculosis Activity

Recent studies have highlighted the antituberculosis potential of imidazo[1,2-a]pyridine derivatives. For instance, novel derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting potency greater than isoniazid, a first-line tuberculosis treatment . Specifically, compounds derived from this scaffold have been identified as QcrB inhibitors, targeting the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer activities. A study reported that certain derivatives inhibited the growth of various human tumor cell lines with low GI50 values (e.g., 0.299 μM against MV4-11 human acute myeloid leukemia cells) . The structural modifications in these compounds significantly influence their efficacy and selectivity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. Research indicates that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The SAR analysis suggests that specific substitutions on the imidazopyridine ring enhance antimicrobial potency.

Structure-Activity Relationship (SAR)

The SAR studies of ethyl imidazo[1,2-a]pyridine derivatives reveal critical insights into how structural modifications affect biological activity:

Modification Effect on Activity
Methyl at position 6Enhances anti-TB activity
Chlorine substitutionReduces activity significantly
Amide group positionPosition 2 shows optimal activity against TB

These findings emphasize the importance of careful structural optimization in developing effective therapeutic agents.

Case Studies

  • Anti-TB Activity : A study synthesized various imidazo[1,2-a]pyridine carboxamide derivatives and evaluated their activity against drug-resistant strains of tuberculosis. Compounds with specific cyclic aliphatic groups demonstrated enhanced efficacy compared to traditional treatments .
  • Anticancer Efficacy : Another investigation focused on a series of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The results indicated that modifications at the 3-position significantly improved antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives, and how does the hydrochloride salt form influence synthesis?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., 2-aminopyridines with α-haloketones or esters) under controlled conditions. For example, Ethyl 3-chloro-6-(trifluoromethyl) derivatives are synthesized via cyclization in polar aprotic solvents (DMF or DMSO) at 80–100°C . The hydrochloride salt is likely formed by treating the free base with HCl in an inert solvent (e.g., EtOAc) followed by crystallization.
  • Critical Parameters : Reaction temperature, solvent choice, and stoichiometry of HCl for salt formation significantly impact yield and purity. Continuous flow reactors are recommended for scaling up while maintaining green chemistry principles .

Q. What spectroscopic and analytical methods are used for structural confirmation of this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., trifluoromethyl at C6, ethyl ester at C2) .
  • IR : Ester carbonyl stretches (~1700 cm1^{-1}) and aromatic C-H bending (~750 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C11_{11}H9_{9}F3_{3}N2_{2}O2_{2} for trifluoromethyl derivatives) .
    • Data Interpretation : Cross-referencing with PubChem or DSSTox entries ensures consistency in structural assignments .

Q. What safety protocols are essential when handling this compound?

  • Hazard Classification : Derivatives like Ethyl 6-bromo-3-chloro-8-(trifluoromethyl) variants are classified under GHS with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at ambient temperature, avoiding moisture to prevent HCl release .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen, trifluoromethyl) at C3, C6, or C8 positions affect biological activity?

  • SAR Insights :

  • Trifluoromethyl at C6 : Enhances thermal stability and antimicrobial activity due to electron-withdrawing effects .
  • Chloro/Bromo at C3 : Increases electrophilicity, improving reactivity in nucleophilic substitutions for drug intermediates .
  • Amino at C8 : Found in antituberculosis agents (e.g., Ethyl 3-amino-6-bromo derivatives), suggesting hydrogen bonding with biological targets .
    • Experimental Design : Compare IC50_{50} values against Mycobacterium tuberculosis or enzyme inhibition assays (e.g., kinase assays) for derivatives with varied substituents .

Q. What mechanistic insights explain the reactivity of the imidazo[1,2-a]pyridine core in nucleophilic or electrophilic reactions?

  • Electrophilic Substitution : The C3 position is activated for halogenation due to electron-deficient aromatic rings, especially with trifluoromethyl groups at C6 .
  • Nucleophilic Attack : Ethyl ester groups at C2 undergo hydrolysis to carboxylic acids under basic conditions, enabling further functionalization .
  • Catalytic Systems : Lewis acids (e.g., AlCl3_3) or transition metals (Pd/Cu) mediate cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. How can contradictory biological activity data across studies be resolved?

  • Case Study : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH, bacterial strains).
  • Resolution Strategies :

  • Standardized Assays : Use CLSI/MIC guidelines for consistency .
  • Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to reconcile in vitro/in vivo differences .
    • Data Normalization : Report activities relative to positive controls (e.g., ciprofloxacin for antibiotics) .

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